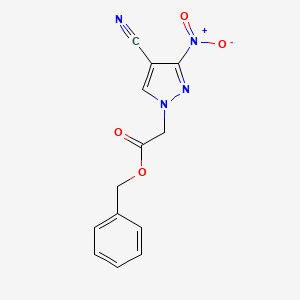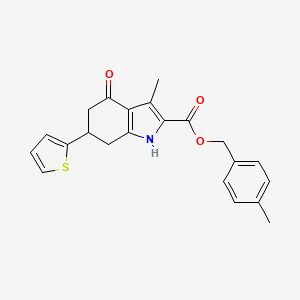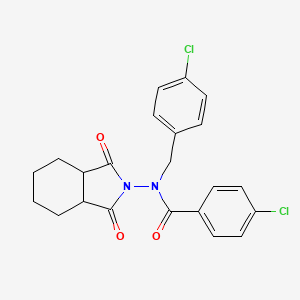
benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
Benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The mechanism of action of benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate has been shown to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and can be stored for extended periods. However, it has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Another direction is to explore its potential applications in material science, particularly in the synthesis of novel materials with unique optical and electronic properties. Additionally, further research is needed to fully understand its mechanism of action and to optimize its biological activity for various applications.
Wissenschaftliche Forschungsanwendungen
Benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral activities. It has also been shown to have potential as a photosensitizer for photodynamic therapy of cancer. Additionally, benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate has been investigated for its potential applications in material science, particularly in the synthesis of novel materials with unique optical and electronic properties. It has also been studied for its potential use as a pesticide in agriculture.
Eigenschaften
IUPAC Name |
benzyl 2-(4-cyano-3-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-6-11-7-16(15-13(11)17(19)20)8-12(18)21-9-10-4-2-1-3-5-10/h1-5,7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJVRNLLRYNZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C(=N2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(4-cyano-3-nitropyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4233664.png)


![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233697.png)
![4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4233704.png)
![N-(4-iodo-2-methylphenyl)-3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4233715.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4233718.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-isopropoxybenzamide](/img/structure/B4233722.png)
![4-(4-morpholinyl)-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4233729.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B4233733.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4233735.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4233753.png)
![N-(2,5-dimethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4233760.png)
